4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one
Overview
Description
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one is a synthetic organic compound that features a cyclohexanone core substituted with a dimethylamino group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclohexanone core: Starting from a suitable cyclohexane derivative, oxidation reactions can be employed to introduce the ketone functionality.
Introduction of the pyridinyl group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is reacted with the cyclohexanone intermediate.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The dimethylamino and pyridinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action for 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexan-1-one: Similar structure with the pyridinyl group at a different position.
4-(Dimethylamino)-4-(pyridin-4-yl)cyclohexan-1-one: Another positional isomer.
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-2-one: Variation in the position of the ketone group.
Uniqueness
The unique combination of the dimethylamino and pyridinyl groups on the cyclohexanone core may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include differences in reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(dimethylamino)-4-pyridin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-15(2)13(8-6-11(16)7-9-13)12-5-3-4-10-14-12/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
LUTOSMMOQSDXDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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